molecular formula C10H12N2O2S B1302072 1-(3-Ethoxycarbonylphenyl)-2-thiourea CAS No. 20967-87-7

1-(3-Ethoxycarbonylphenyl)-2-thiourea

Cat. No. B1302072
CAS RN: 20967-87-7
M. Wt: 224.28 g/mol
InChI Key: MPPYHEHCRXKCJB-UHFFFAOYSA-N
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Description

Thioureas are a class of organic compounds that have garnered significant interest in various fields such as organic synthesis, material sciences, and biomedical research. They are known for their ability to act as ligands in coordination chemistry and as synthons in heterocyclic syntheses . The specific compound of interest, 1-(3-Ethoxycarbonylphenyl)-2-thiourea, is part of a broader category of acyl/aroyl thioureas that have been explored for their diverse chemical properties and potential applications.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines. For example, a cinnamoyl thiourea derivative was synthesized by reacting cinnamoylisothiocyanate with 2-morpholino ethylamine . Similarly, N-ethoxycarbonyl-N'-o-methoxyphenylthiourea was synthesized and characterized, indicating that such compounds can be prepared and analyzed using standard organic synthesis techniques . Additionally, bifunctional catalysts bearing a thiourea moiety have been synthesized for use in asymmetric Michael reactions, demonstrating the versatility of thioureas in synthetic applications .

Molecular Structure Analysis

The molecular structure of thiourea derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the structure of a cinnamoyl thiourea derivative was determined by single-crystal X-ray diffraction, revealing a cis-trans configuration around the sulfur atom . Another study on N-ethoxycarbonyl-N'-o-methoxyphenylthiourea showed that it crystallizes as a planar molecule, with intramolecular hydrogen bonds contributing to its stability . These findings highlight the importance of molecular structure in understanding the properties and reactivity of thiourea compounds.

Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions, such as the Michael reaction, where they can act as catalysts. The bifunctional thiourea catalysts have been shown to activate nitroolefins and 1,3-dicarbonyl compounds, leading to highly enantio- and diastereoselective Michael adducts . This indicates that thioureas can play a crucial role in facilitating stereoselective transformations, which are valuable in the synthesis of pharmaceuticals and other bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be studied using computational and experimental methods. For example, DFT studies on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea provided insights into its IR, UV, and NBO analysis, revealing its chemical potential, hardness, ionization, and electron affinity . The crystal structure and properties of N-(2-ethoxyphenyl)-N'-(4-ethoxybenzoyl)-thiourea were also characterized, showing selective recognition for certain anions and potential as a plant-growth regulator . These studies underscore the multifaceted nature of thiourea derivatives and their potential for various applications.

properties

IUPAC Name

ethyl 3-(carbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-2-14-9(13)7-4-3-5-8(6-7)12-10(11)15/h3-6H,2H2,1H3,(H3,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPYHEHCRXKCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374470
Record name Ethyl 3-(carbamothioylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxycarbonylphenyl)-2-thiourea

CAS RN

20967-87-7
Record name Ethyl 3-(carbamothioylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20967-87-7
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